5-Butyl-2-methylpiperidine

Lipophilicity Drug design QSAR

Researchers optimizing piperidine-based leads often face unpredictable SAR with generic analogs. 5-Butyl-2-methylpiperidine (CAS 1565947-26-3) solves this with a defined 2,5-disubstitution pattern that introduces dual chiral centers, enabling systematic stereochemistry-activity studies. • Unique steric & lipophilic profile (clogP ≈3.6) vs. mono-substituted piperidines • Two chiral centers for diastereomer/enantiomer-specific pharmacology • 95% purity, secondary amine handle for orthogonal derivatization Supplied for R&D with verified global logistics.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B15264159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-2-methylpiperidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCCCC1CCC(NC1)C
InChIInChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)11-8-10/h9-11H,3-8H2,1-2H3
InChIKeyXDBDKEGFHAPGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-2-methylpiperidine Compound Profile


5-Butyl-2-methylpiperidine (CAS 1565947-26-3) is a 2,5‑disubstituted piperidine with molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g·mol⁻¹ . The compound possesses two chiral centres (C‑2 and C‑5), giving rise to four possible stereoisomers; commercially available material is typically supplied as a diastereomeric mixture. Belonging to the broader class of substituted piperidines, it contains a secondary amine within a six‑membered saturated heterocycle carrying a methyl group at position 2 and an n‑butyl chain at position 5, a combination that distinguishes it from simpler mono‑substituted or symmetrically di‑substituted analogs.

Why Analogs Cannot Replace 5-Butyl-2-methylpiperidine


Within the piperidine chemotype, even modest changes in alkyl substitution pattern can cause dramatic shifts in biological activity. For example, studies on the nicotinic cholinergic receptor ion‑channel site showed that 2‑methylpiperidine displayed a Ki of 600 μM, whereas the 2,6‑dimethyl analog reached a Ki of 8.8 μM – a ~68‑fold difference driven solely by the addition of a second methyl group [1]. Such findings underscore that ostensibly similar piperidines cannot be interchanged without re‑optimising potency, selectivity, and ADME properties. Consequently, a 2‑methyl‑5‑butyl substitution pattern will impart a unique steric, lipophilic, and stereochemical profile that no generic analog replicates, making case‑by‑case experimental validation mandatory.

Quantitative Differentiation of 5-Butyl-2-methylpiperidine


Enhanced Lipophilicity vs. Methyl/Ethyl Analogs

The 5‑butyl chain markedly increases lipophilicity compared with 2‑methylpiperidine and 2,5‑dimethylpiperidine. A consensus‑logP prediction (average of XLogP3, WLogP and MLogP) yields ~3.6 for 5‑butyl‑2‑methylpiperidine, versus 1.4 for 2‑methylpiperidine (Δ logP ≈ +2.2) and 1.4 for 2,5‑dimethylpiperidine (Δ logP ≈ +2.2) [1]. This shift brings the molecule into the optimal lipophilicity range for passive membrane permeation while maintaining compliance with Lipinski’s Rule of 5. The closest analog carrying a 5‑ethyl group (5‑ethyl‑2‑methylpiperidine) has a reported logP of 2.1, so the additional two methylene units in the butyl chain contribute an extra ~1.5 logP units [2].

Lipophilicity Drug design QSAR

Increased Steric Bulk and Rotatable Bond Flexibility

5‑Butyl‑2‑methylpiperidine contains 10 heavy atoms and 6 rotatable bonds, whereas 2‑methylpiperidine has 7 heavy atoms and 0 rotatable bonds beyond the ring substituent [1]. The additional three‑carbon butyl chain increases the molecular length and the number of accessible conformations, which can modulate target‑binding entropy and selectivity. Compared with 2,5‑dimethylpiperidine (8 heavy atoms, 0 rotatable bonds beyond the ring), the butyl‑substituted compound offers a ~25 % increase in molecular volume and a substantially larger hydrophobic surface area.

Steric parameters Molecular topology Medicinal chemistry

Stereochemical Diversity from Multiple Chiral Centers

The presence of substituents at both C‑2 and C‑5 generates two chiral centres, yielding four possible stereoisomers (a pair of enantiomers for each of the cis and trans diastereomers). In contrast, 2‑methylpiperidine and 5‑butylpiperidine each possess only a single chiral centre (two enantiomers), and 2,5‑dimethylpiperidine, while di‑substituted, presents a smaller steric footprint . The cis/trans diastereomeric ratio and enantiomeric excess can be tuned synthetically, allowing exploration of stereospecific binding interactions that are inaccessible with mono‑substituted or symmetric di‑substituted analogs.

Stereochemistry Chiral building blocks Asymmetric synthesis

Application Scenarios for 5-Butyl-2-methylpiperidine


Lead Optimization via Lipophilicity Enhancement

In programs where a piperidine‑based lead suffers from poor membrane permeability (clogP < 2), introduction of a 5‑butyl substituent can shift lipophilicity into the optimal range (clogP ≈ 3.6) while retaining the secondary amine motif necessary for hydrogen‑bond interactions. This strategy is supported by the class‑level logP differences documented in Section 3 .

Chiral Building Block for Stereochemical SAR

The 2‑methyl‑5‑butyl substitution pattern creates two chiral centres, enabling systematic evaluation of stereochemistry‑dependent pharmacology. Researchers can procure racemic, diastereomerically enriched, or enantiopure material to probe target binding, as highlighted by the stereochemical differentiation evidence .

Targeting Hydrophobic Pockets in Drug Design

The extended butyl chain provides a hydrophobic moiety that can occupy deep lipophilic pockets in target proteins, while the 2‑methyl group offers a subtle steric tuning handle. This steric complementarity, documented in the heavy‑atom and rotatable‑bond comparison , can be exploited in docking studies and pharmacophore modelling.

Intermediate for Functionalized Piperidine Libraries

Commercial availability at 95 % purity enables use as a versatile intermediate. The unsubstituted nitrogen and the distinct alkyl substituents allow orthogonal derivatisation (N‑alkylation, N‑sulfonylation, ring C‑H functionalisation) to generate focused libraries for high‑throughput screening, leveraging the scaffold’s differentiated steric and lipophilic profile .

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